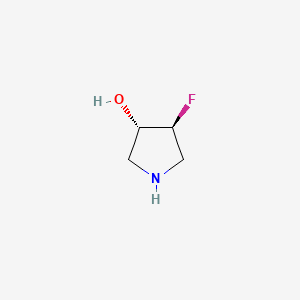

trans-4-Fluoropyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-fluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBGOJFTPHCJDB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Strategies for Trans 4 Fluoropyrrolidin 3 Ol

Analysis of Stereochemical Requirements for the 3,4-Disubstituted Pyrrolidine (B122466) Ring System

The pyrrolidine ring in trans-4-Fluoropyrrolidin-3-ol possesses two stereocenters at the C3 and C4 positions. The trans configuration of the fluorine and hydroxyl groups is a critical stereochemical feature that must be established during the synthesis. The presence of the electronegative fluorine atom can significantly influence the conformation of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect. mdpi.comacs.org This conformational preference can, in turn, impact the reactivity of the molecule and its binding to biological targets. Therefore, any synthetic strategy must address the formation of this specific diastereomer with high selectivity. The relative trans stereochemistry dictates that the two substituents are on opposite faces of the five-membered ring, a feature that can be achieved through various stereocontrolled reactions.

Disconnection Approaches for the Pyrrolidine Core Formation

Several retrosynthetic disconnections can be envisaged for the pyrrolidine core of this compound. A common and effective strategy involves the disconnection of one of the C-N bonds, which simplifies the cyclic structure to a linear precursor.

One prominent approach involves the disconnection of the N1-C2 bond, leading to a 4-amino-1-fluoro-2-butanol derivative. This linear precursor, in turn, can be derived from a suitable starting material where the stereocenters are already established or can be installed diastereoselectively. A patent for the synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride discloses a process that starts from a racemic trans-3-fluoro-4-hydroxypyrrolidine derivative, which is then resolved enzymatically. google.com This implies a retrosynthetic pathway where the pyrrolidine ring is formed prior to the final stereochemical resolution.

Alternative disconnection strategies for the pyrrolidine ring are also prevalent in organic synthesis. These include:

[3+2] Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene. ugent.be For the target molecule, a disconnection across the C2-C3 and C5-N1 bonds could lead to a fluorinated alkene and an azomethine ylide precursor.

Intramolecular Cyclization: Disconnecting a C-N bond can lead to a linear amino alcohol or amino halide. For instance, an intramolecular nucleophilic substitution of a leaving group at the C5 position by the nitrogen atom is a common route to pyrrolidines.

Ring-Closing Metathesis (RCM): A disconnection across the C2-C3 bond could lead to a diene precursor, which can be cyclized using a ruthenium-based catalyst.

Reduction of Pyrroles: A fully aromatic pyrrole (B145914) can be reduced to the corresponding pyrrolidine. beilstein-journals.org This strategy would require the subsequent introduction of the fluorine and hydroxyl groups.

Table 1: Comparison of Retrosynthetic Disconnection Approaches for the Pyrrolidine Core

| Disconnection Strategy | Key Precursor(s) | Forward Reaction |

| C-N Bond Disconnection | Linear amino alcohol/halide | Intramolecular cyclization |

| [3+2] Cycloaddition | Fluorinated alkene and azomethine ylide precursor | 1,3-Dipolar cycloaddition |

| Ring-Closing Metathesis | Diene with amino and hydroxyl functionalities | Olefin metathesis |

| Reduction of Pyrroles | Substituted pyrrole | Catalytic hydrogenation |

Strategic Considerations for Selective Fluorine Introduction

One strategy is to introduce the fluorine atom at an early stage, using a fluorinated building block. This approach simplifies the later steps of the synthesis by avoiding the need for potentially harsh fluorinating reagents on a more complex molecule.

Alternatively, the fluorine atom can be introduced later in the synthesis via nucleophilic or electrophilic fluorination. Common methods include:

Nucleophilic Fluorination of an Alcohol: A hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride. This SN2 reaction proceeds with inversion of configuration, which is a powerful tool for controlling the stereochemistry at the C4 position. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can also be used to directly convert a hydroxyl group to a fluorine atom. The use of Olah's reagent (a pyridine-HF complex) has also been reported for similar transformations. thieme-connect.com

Electrophilic Fluorination of an Enolate: An enolate can be generated from a corresponding ketone and then treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of this reaction can be controlled by the choice of chiral auxiliaries or catalysts.

A patent for a related compound mentions the use of enzymatic biocatalysis on a racemic mixture of a trans-3-fluoro-4-hydroxypyrrolidine derivative, suggesting that the fluorine atom is incorporated before the resolution step. google.com

Table 2: Selected Fluorination Reagents and Methods

| Reagent | Type of Fluorination | Precursor Functional Group |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Alcohol |

| Deoxo-Fluor | Nucleophilic | Alcohol |

| Olah's Reagent (Pyridine-HF) | Nucleophilic | Alcohol |

| Tetrabutylammonium fluoride (TBAF) | Nucleophilic | Sulfonate ester |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Enolate |

Stereocontrol Elements in Retrosynthetic Planning

Achieving the desired trans stereochemistry in this compound with high diastereomeric and enantiomeric purity requires careful planning of stereocontrol elements.

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone or the hydrogenation of a double bond can be influenced by adjacent stereocenters, leading to the preferential formation of one diastereomer.

Reagent-Controlled Diastereoselectivity: The choice of reagents can also dictate the stereochemical outcome. For example, the use of bulky reducing agents can favor attack from the less hindered face of a carbonyl group.

Catalyst-Controlled Enantioselectivity: Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. Chiral catalysts can be used in a variety of reactions, including hydrogenations, reductions, and cycloadditions, to produce a single enantiomer of the desired product.

Enzymatic Resolution: As mentioned in a patent for the synthesis of the (3R,4R)-enantiomer, enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. google.com This is a highly effective method for obtaining enantiomerically pure compounds.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, can be an efficient way to synthesize a target molecule with a defined stereochemistry. For example, derivatives of proline, such as N-Boc-trans-4-hydroxy-L-proline methyl ester, have been used as starting materials for the synthesis of related fluorinated pyrrolidines. thieme-connect.comresearchgate.netacs.org

The synthesis of this compound necessitates a thoughtful combination of these stereocontrol strategies to ensure the formation of the desired stereoisomer in high purity.

Advanced Synthetic Methodologies for Trans 4 Fluoropyrrolidin 3 Ol and Its Stereoisomers

Diastereoselective and Enantioselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. For molecules like trans-4-Fluoropyrrolidin-3-ol, which contain multiple stereocenters, diastereoselective and enantioselective methods are essential to isolate the desired stereoisomer. nih.govgoogle.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgyork.ac.uk This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol. numberanalytics.comyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgyork.ac.uk

One notable example involves the use of (R)-phenylglycinol as a chiral auxiliary. In the synthesis of (R)-bgugaine, a related pyrrolidine (B122466) alkaloid, 4-oxooctadecanoic acid was condensed with (R)-phenylglycinol to form a bicyclic lactam with high yield. whiterose.ac.uk Subsequent reduction and removal of the auxiliary afforded the desired pyrrolidine product. whiterose.ac.uk Another effective chiral auxiliary is (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The corresponding hydrazone was reacted with a nucleophile to yield the product with high diastereoselectivity (≥96% de). whiterose.ac.uk

A zwitterionic aza-Claisen rearrangement using homochiral N-allylpyrrolidines as starting materials has also been shown to be an effective method for producing α-fluoro-γ-vinylamide)pyrrolidine products with excellent diastereoselectivity (99% de). beilstein-journals.org (S)-2-(methoxymethyl)pyrrolidine, in particular, has been demonstrated as an effective chiral auxiliary in this context. beilstein-journals.org

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| (R)-phenylglycinol | Condensation/Reduction | Not specified | whiterose.ac.uk |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Nucleophilic Addition to Hydrazone | ≥96% | whiterose.ac.uk |

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | Zwitterionic aza-Claisen Rearrangement | 99% | beilstein-journals.org |

| (R)-phenylglycinol-based fluorinated oxazolidine | Asymmetric Alkylation | >99% | academie-sciences.fr |

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comunits.it This approach avoids the use of metals and often provides high levels of enantioselectivity. scienceopen.com Proline and its derivatives are common organocatalysts used in a variety of reactions, including aldol (B89426) and Mannich reactions. units.it For instance, a proline-catalyzed intramolecular asymmetric aldol reaction was one of the earliest examples of organocatalysis. units.it More complex domino reactions, proceeding through sequential iminium-enamine activations, have been developed using pyrrolidine derivatives as catalysts to create multiple stereocenters in a single operation. units.it

The intramolecular aza-Michael reaction is another key transformation that can be catalyzed by organocatalysts to produce nitrogen heterocycles asymmetrically. whiterose.ac.uk Chiral phosphoric acids, such as those derived from BINOL, have proven effective in catalyzing the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, leading to the synthesis of spirocyclic pyrrolidines with high yields and enantioselectivity. whiterose.ac.ukscienceopen.com

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govunito.itnih.gov Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and enantioselectivity. nih.govmdpi.com Ketoreductases (KREDs) are particularly useful for the stereoselective reduction of ketones. In a scalable synthesis of a bicyclic fluorinated pyrrolidinol, a key intermediate for oncology drug candidates, an enzyme-mediated reduction was a crucial step. thieme-connect.com Screening of 68 KREDs identified one, PK076, that provided excellent yield and diastereoselectivity in the reduction of a ketone precursor. thieme-connect.com Amine dehydrogenases (AmDHs) have also been employed for the biocatalytic synthesis of short-chain chiral amines, which can be challenging to produce with high enantiomeric excess using traditional methods. frontiersin.org

Table 2: Organocatalytic and Biocatalytic Approaches to Pyrrolidine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Enantiomeric/Diastereomeric Excess | Reference |

| Organocatalyst | Pyrrolidine derivative | Domino Reaction (iminium-iminium-enamine) | Not specified | units.it |

| Organocatalyst | Chiral Phosphoric Acid (BINOL-derived) | Intramolecular aza-Michael | High | whiterose.ac.ukscienceopen.com |

| Biocatalyst | Ketoreductase (KRED) PK076 | Ketone Reduction | High | thieme-connect.com |

| Biocatalyst | Amine Dehydrogenase (AmDH) | Reductive Amination | >97% ee | frontiersin.org |

Transition metal catalysis provides a powerful platform for the enantioselective synthesis of cyclic compounds. rsc.orgmdpi.comdicp.ac.cn These methods often involve the use of chiral ligands that coordinate to the metal center and control the stereochemical outcome of the reaction. rsc.org Palladium, rhodium, and iridium are commonly used metals for these transformations. rsc.org

For example, palladium-catalyzed asymmetric cyclization reactions have been successfully employed in the synthesis of fluorinated indolizidinone derivatives, which share a structural relationship with pyrrolidines. nih.gov While many methods for synthesizing chiral nonracemic fluorinated indolizidines rely on chiral pool or chiral auxiliary strategies, a more convenient approach involves an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, followed by a ring-closing metathesis (RCM) reaction. nih.gov

Copper-catalyzed tandem diyne cyclization/unactivated C(sp3)–H insertion reactions have also been developed to afford chiral polycyclic pyrroles with excellent enantioselectivities. d-nb.info This method proceeds through a kinetic resolution of prochiral N-propargyl ynamides. d-nb.info

The introduction of the fluorine atom with the correct stereochemistry is a defining challenge in the synthesis of this compound and its isomers. The development of reliable and stereoselective fluorination methods is therefore of paramount importance.

Electrophilic fluorination involves the use of reagents that deliver a fluorine cation (F+) to a nucleophilic substrate. tcichemicals.com The development of stable and easy-to-handle electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been crucial for the advancement of catalytic asymmetric fluorination methods. acs.orgnih.gov

The enantioselective fluorination of ketones can be achieved using organocatalysts. For example, modified cinchona alkaloids have been used to catalyze the fluorination of N-Boc-piperidin-4-one, a six-membered ring analogue of the pyrrolidinone precursor, to produce the corresponding fluorinated piperidinol with good enantioselectivity. researchgate.netcapes.gov.br Interestingly, simpler, commercially available primary amines like α-methylbenzylamine can sometimes replace the more complex catalyst with similar levels of enantioselectivity. researchgate.netcapes.gov.br

Metal-catalyzed electrophilic fluorination offers another powerful approach. Chiral palladium complexes, for instance, have been used for the enantioselective fluorination of β-ketoesters and oxindoles with high enantioselectivity. nih.gov Similarly, titanium/TADDOL catalysts have been employed for the fluorination of β-ketoesters with Selectfluor, affording the products in high yield and good enantiomeric excess. acs.org A novel method for electrophilic fluorination utilizes hydrogen fluoride (B91410) (HF) in combination with a hypervalent iodine compound to generate the electrophilic fluorine species in situ. mdpi.com This approach has been successfully applied to the fluorination of 1,3-dicarbonyl compounds and aryl-alkyl ketones. mdpi.com

In the context of pyrrolidine synthesis, the electrophilic fluorination of trans-Fox amides (derived from a (R)-phenylglycinol-based chiral auxiliary) with NFSI proceeds with excellent diastereoselectivity to give the corresponding α-fluoro amides. academie-sciences.fr

Table 3: Electrophilic Fluorination Methods

| Fluorinating Agent | Catalyst/Auxiliary | Substrate Type | Stereoselectivity | Reference |

| NFSI | Modified Cinchona Alkaloid | Ketone | Good ee | researchgate.netcapes.gov.br |

| NFSI | Chiral Palladium Complex | β-Ketoester/Oxindole | High ee (75-96%) | nih.gov |

| Selectfluor | Titanium/TADDOL | β-Ketoester | Up to 90% ee | acs.org |

| HF/PhIO | None (in situ generation) | 1,3-Dicarbonyl | Not specified | mdpi.com |

| NFSI | trans-Fox Chiral Auxiliary | Amide | Excellent de | academie-sciences.fr |

Stereocontrolled Fluorination Strategies

Nucleophilic Fluorination Methods

Nucleophilic fluorination is a cornerstone for the synthesis of alkyl fluorides, including fluorinated pyrrolidines. This approach typically involves the displacement of a leaving group, most commonly a hydroxyl group, with a fluoride ion. The deoxofluorination of alcohols is one of the most direct and widely employed strategies for creating a C(sp³)–F bond. acs.org

A variety of reagents have been developed for this transformation, with sulfur-based reagents being particularly prominent. Diethylaminosulfur trifluoride (DAST) and its analogues are frequently used to convert alcohols into the corresponding fluorides. acs.orgmdpi.com For instance, the synthesis of a fluorinated pyrrolidine was achieved by treating a hydroxyprolinol derivative with DAST in dichloromethane, proceeding from 0 °C to room temperature over 18 hours. mdpi.com This method, while effective, requires careful handling due to the thermal instability and hazardous nature of the reagent.

Another class of nucleophilic fluorinating agents includes those derived from pentavalent phosphorus or other main group elements. The choice of reagent and reaction conditions is critical to control stereoselectivity, particularly when the reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center.

The table below summarizes key aspects of representative nucleophilic fluorination reactions used in the synthesis of fluorinated pyrrolidines.

| Starting Material Type | Reagent | Conditions | Key Outcome |

| Pyrrolidine-3-ol derivative | Diethylaminosulfur trifluoride (DAST) | Dichloromethane, 0 °C to rt, 18 h | Formation of the corresponding fluoropyrrolidine via deoxofluorination. mdpi.com |

| Secondary Alcohols | 1,1,3,3,3-pentafluoropropene secondary amine adducts | Varies | Can fluorinate a range of alcohols in low to excellent yields. acs.org |

Radical Fluorination Pathways

Radical fluorination offers an alternative to nucleophilic methods, often providing complementary reactivity and access to products that are difficult to obtain through ionic pathways. These methods involve the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source.

One approach is photofluorination, where a fluorine radical is generated photochemically. For example, L-cis-3-fluoroazetidine-2-carboxylic acid has been synthesized in a single step from the parent amino acid using fluoroxytrifluoromethane as the fluorine radical source under photolytic conditions. beilstein-journals.org While this demonstrates the potential for direct C-H fluorination, such methods can sometimes lack selectivity in complex molecules. beilstein-journals.org

Electrochemical methods have also emerged as powerful tools for radical fluorination. Anodically coupled electrolysis can be used to generate CF₃ and Cl radicals from stable, commercially available sources like CF₃SO₂Na (Langlois reagent) and MgCl₂. nsf.gov This process, controlled by a manganese catalyst, allows for the stereoselective synthesis of complex structures like chlorotrifluoromethylated pyrrolidines from 1,6-enyne substrates. nsf.gov The mechanism involves the parallel oxidative generation of the two radical species, followed by their selective addition across the enyne system, initiating a 5-exo-dig cyclization to form the pyrrolidine ring. nsf.gov

Another innovative strategy is the silver-mediated deconstructive fluorination of cyclic amines. nih.gov This process involves the oxidation of the amine to a hemiaminal intermediate, which then undergoes a C-C bond cleavage to form a radical that is subsequently fluorinated by a reagent such as Selectfluor. nih.gov

The following table details examples of radical fluorination approaches.

| Method | Reagents | Substrate Type | Key Transformation |

| Photofluorination | Fluoroxytrifluoromethane (CF₃OF) | Amino acid | Direct C-H bond fluorination. beilstein-journals.org |

| Electrocatalytic Cyclization | CF₃SO₂Na, MgCl₂, Mn(OAc)₂ | 1,6-enyne | Convergent formation of two radicals for stereoselective synthesis of chlorotrifluoromethylated pyrrolidines. nsf.gov |

| Deconstructive Fluorination | Ag(I), Selectfluor | Cyclic amine | Ring-opening C-C cleavage followed by radical fluorination. nih.gov |

Regioselective Ring-Forming Reactions

Intramolecular Cyclization Reactions (e.g., Iodocyclization, Hydroxyfluorination)

Intramolecular cyclization reactions are powerful methods for constructing heterocyclic rings. In the context of fluorinated pyrrolidines, these reactions often start with an acyclic, fluorine-containing precursor that bears a nucleophile capable of attacking an activated unsaturated system.

Iodocyclization has been successfully employed, starting from allylic fluorides that have a pending nitrogen nucleophile. researchgate.netbiointerfaceresearch.com These precursors can be prepared by the electrophilic fluorination of allylsilanes. The subsequent iodocyclization, typically a 5-exo-trig process, proceeds with high diastereoselectivity, with the allylic fluorine atom directing the stereochemical outcome of the ring closure. researchgate.net Hypervalent iodine reagents are also instrumental in mediating various intramolecular halocyclizations to produce halogenated heterocycles. beilstein-journals.orgnih.gov

Hydroxyfluorination represents a direct and highly efficient method for producing fluorinated amino alcohols. chemrevlett.comchemrevlett.com A one-pot protocol for the hydroxyfluorination of allylic amines has been developed, involving sequential treatment with HBF₄·OEt₂ and m-chloroperoxybenzoic acid (m-CPBA). acs.org This method has been applied to the synthesis of this compound from a dihydropyrrole precursor. The reaction of the dihydropyrrole with 10 equivalents of HBF₄·OEt₂ followed by m-CPBA resulted in the desired 4-fluoropyrrolidin-3-ol (B3187439) in 58% yield as a single diastereoisomer. acs.org The proposed mechanism involves an SN2-type epoxide ring-opening by fluoride. acs.org This approach is notable for its scalability and stereochemical control. acs.org

| Cyclization Type | Substrate | Reagents | Product |

| Iodocyclization | N-tosyl-3-fluoropent-4-en-1-amine | Iodine | 3-Fluoro-4-iodopyrrolidine derivative. researchgate.net |

| Hydroxyfluorination | Dihydropyrrole | HBF₄·OEt₂, m-CPBA | 4-Fluoropyrrolidin-3-ol. acs.org |

| Hydroxyfluorination | Allylic Amine | HBF₄·OEt₂, m-CPBA | Amino fluorohydrin. acs.org |

[3+2] Cycloaddition Reactions in Fluorinated Pyrrolidine Synthesis

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and convergent strategy for the synthesis of five-membered N-heterocycles like pyrrolidines. bohrium.com This approach allows for the rapid construction of the pyrrolidine core with multiple points of diversity.

A copper-catalyzed diastereoselective [3+2] cycloaddition between nitroalkenes and azomethine ylides has been developed to access multifunctionalized pyrrolidines. rsc.org This method has been successfully applied to the synthesis of novel β-fluoro-β-nitropyrrolidines with good to excellent yields and high diastereoselectivity. rsc.org

Another significant advancement is the use of 3,3,3-trifluoroalanine in decarboxylative [3+2] cycloadditions. researchgate.netresearchgate.net In this process, 3,3,3-trifluoroalanine condenses with a carbonyl compound to form an azomethine ylide in situ, which then reacts with an electron-deficient alkene or alkyne. This method provides access to 2-trifluoromethylated 3-pyrrolines and pyrrolidines under mild conditions. bohrium.comresearchgate.net The reaction tolerates a range of aldehydes and 2π-components, demonstrating its versatility. bohrium.com Protocols have also been developed for bicyclic fused pyrrolidines using nonstabilized azomethine ylides, expanding the structural diversity of accessible fluorinated compounds relevant to medicinal chemistry. acs.org

Scalability and Efficiency of Established Synthetic Protocols

The transition of a synthetic route from a laboratory-scale discovery to a large-scale industrial process presents significant challenges. For pharmaceutical intermediates like this compound, scalability, efficiency, cost-effectiveness, and safety are paramount. dapinpharma.comresearchgate.net

The efficiency of a synthesis is also improved by designing "telescoped" processes where multiple reaction steps are performed in a single pot without isolating intermediates. A synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride was reported where the first three steps from commercially available 2-chloro-2,2-difluoroacetic acid were telescoped into a single efficient process. researchgate.net Such strategies reduce solvent usage, minimize waste, and save time, contributing to a more scalable and "green" manufacturing process. researchgate.net

Mechanistic Investigations of Chemical Transformations Leading to Trans 4 Fluoropyrrolidin 3 Ol

Elucidation of Reaction Pathways and Transition States

The formation of trans-4-Fluoropyrrolidin-3-ol and related fluorinated heterocycles often proceeds through ring-opening or cyclization reactions where the stereochemical outcome is meticulously controlled. A key strategy involves the diastereoselective hydroxyfluorination of allylic or homoallylic amine derivatives.

One extensively studied pathway is the ring-opening fluorination of 2,3-epoxy amines. A plausible mechanistic rationale for this transformation begins with the N-protonation of the epoxy amine substrate by a strong acid like tetrafluoroboric acid (HBF₄), forming an ammonium (B1175870) species. acs.org This protonation activates the epoxide ring for nucleophilic attack. The stereochemical outcome of these reactions is consistent with a classic Sₙ2-type epoxide opening. acs.org The fluoride (B91410) ion (F⁻), typically from a source like the BF₄⁻ anion, attacks the epoxide carbon, resulting in an inversion of configuration at the site of attack. When dihydropyrrole precursors are used, this Sₙ2-type ring-opening of the intermediate epoxide leads directly to the this compound product as a single diastereoisomer. acs.org

Alternative pathways involving hypervalent iodine (HVI) reagents have also been proposed for the synthesis of fluoropyrrolidines. beilstein-journals.org One proposed mechanism involves the activation of an HVI reagent, such as iodosylbenzene, by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). This generates a highly reactive HVI intermediate that activates the alkene of a suitable unsaturated amine. This is followed by an intramolecular nucleophilic attack from the nitrogen atom to form the pyrrolidine (B122466) ring, and a subsequent attack by a fluoride ion displaces the iodine leaving group to yield the product. beilstein-journals.org An alternative pathway posits the formation of an aziridinium (B1262131) intermediate after the initial nitrogen attack on the activated alkene, which is then opened by the fluoride nucleophile. beilstein-journals.org The regioselectivity of the fluoride attack on the aziridinium ring is crucial in determining the final product structure.

Computational studies have been instrumental in elucidating the transition states of these reactions. For the enantioselective ring-opening of azetidinium salts with cesium fluoride (CsF), calculations have identified the transition state structures, explaining the observed enantioconvergence where different diastereomers of the starting material lead to the same major enantiomer of the product. acs.org In other systems, such as gold-catalyzed hydrofluorination, electronic data analysis has shown that steric repulsion (Pauli repulsion) between the catalyst's ligand and the substrate in the transition state is the dominant factor controlling enantioselectivity. escholarship.org

Role of Catalysts and Reagents in Diastereo- and Enantioselectivity

The choice of catalysts and reagents is paramount in directing the stereochemical outcome of reactions that produce this compound. Both the diastereoselectivity (controlling the trans configuration) and enantioselectivity (selecting for the desired (3R,4R) or (3S,4S) enantiomer) are dictated by these choices.

Diastereoselectivity: In the synthesis starting from dihydropyrrole 49, the use of meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation followed by ring-opening with tetrafluoroboric acid etherate (HBF₄·OEt₂) was shown to produce the corresponding 4-fluoropyrrolidin-3-ol (B3187439) 50 exclusively as the trans diastereoisomer. acs.org The high diastereoselectivity is a direct consequence of the Sₙ2 mechanism, where the fluoride attacks the epoxide from the face opposite to the C-O bond, leading to a predictable inversion of stereochemistry. acs.org

Enantioselectivity: Achieving high enantioselectivity requires the use of chiral catalysts or reagents.

Chiral Phase-Transfer Catalysis: Hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a powerful tool. Chiral bis-urea catalysts, for instance, can form a complex with fluoride anions from sources like CsF. acs.org This chiral catalyst-anion complex then engages the substrate in an enantioselective ring-opening, effectively controlling the facial selectivity of the nucleophilic attack. acs.org

Chiral Amine Catalysis: Organocatalysis using chiral amines has been successfully applied in the enantioselective fluorination of related cyclic ketones, which are precursors to fluorinated piperidinols. Modified cinchona alkaloids are highly effective catalysts. acs.orgnih.gov Interestingly, studies have shown that simpler, commercially available chiral primary amines, such as α-methylbenzylamine, can also provide significant levels of enantioselectivity, offering a more accessible alternative. acs.orgcapes.gov.br

Enzymatic Catalysis: Biocatalysis offers another route for achieving high enantiopurity. Lipases, such as Lipozyme CALB L, can be used for the kinetic resolution of racemic intermediates. For example, the lipase-catalyzed transesterification of racemic (trans-3-fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone can selectively acylate one enantiomer, allowing for the separation of the desired ((3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone, which can then be deprotected to yield enantiopure (3R,4R)-4-fluoropyrrolidin-3-ol. google.com

The following table summarizes selected catalytic systems and their effectiveness in achieving stereoselectivity in the synthesis of fluorinated pyrrolidines and related heterocycles.

| Precursor/Substrate | Catalyst/Reagent System | Product Type | Stereoselectivity Outcome | Ref. |

| Dihydropyrrole 49 | 1. m-CPBA 2. HBF₄·OEt₂ | 4-Fluoropyrrolidin-3-ol | Single diastereoisomer (trans) | acs.org |

| Unsaturated Amine | Chiral Aryliodide / BF₃·Et₂O | Chiral Fluorinated Oxazine | High ee (>99%) and dr (>20:1) | beilstein-journals.org |

| Azetidinium Salt | Chiral Bis-urea / CsF | γ-Fluoroamine | High yield and enantiomeric ratio | acs.org |

| N-Boc-piperidin-3-one | Modified Cinchona Alkaloid / Selectfluor | cis-3-Fluoropiperidin-4-ol | High ee | acs.orgnih.gov |

| Racemic (trans-3-fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone | Lipozyme CALB L / Acyl donor | (3R,4R)-4-Fluoropyrrolidin-3-ol (after deprotection) | Enantiomeric resolution | google.com |

Influence of Fluorine Atom on Reaction Kinetics and Selectivity

The fluorine atom, despite its small size, exerts a profound influence on the reactivity and properties of molecules due to its extreme electronegativity. This influence is manifested in several ways during the synthesis and within the final product.

In precursors to fluorinated amino acids, the presence of electron-withdrawing fluorine atoms near the amine and carboxylic acid groups decreases the nucleophilicity of the nitrogen and increases the acidity of the carboxyl group. mdpi.com This altered reactivity can affect reaction kinetics, for example, by modifying the ease of N-protection or the conditions required for cyclization.

Once incorporated into the pyrrolidine ring, the fluorine atom significantly alters the molecule's electronic landscape. The strong C-F bond dipole can influence the conformation of the ring and its substituents. In related fluorinated piperidinium (B107235) salts, a powerful charge-dipole interaction between the axial C-F bond and the axial N-H or N-alkyl bond (CF≡HN⁺) has been identified. acs.org This interaction can be strong enough to override steric preferences, forcing the fluorine atom into an axial position. Such conformational locking can, in turn, influence how the molecule interacts with catalysts or other reagents in subsequent reaction steps, potentially affecting selectivity. The increased metabolic stability often associated with fluorinated compounds is also a direct consequence of the strength of the C-F bond compared to a C-H bond, making it less susceptible to oxidative metabolism. beilstein-journals.org

Computational and Experimental Mechanistic Studies

A synergistic approach combining computational modeling and experimental investigation provides the most comprehensive understanding of reaction mechanisms.

Experimental Studies: Experimental work provides the foundational data for any mechanistic hypothesis. This includes:

Reaction Monitoring: Tracking the formation of products and byproducts over time to understand reaction kinetics.

Intermediate Trapping/Isolation: Identifying and characterizing transient species to confirm their role in the reaction pathway.

Stereochemical Analysis: Determining the absolute and relative configuration of products using techniques like NMR (COSY, NOESY, HOESY) and X-ray crystallography to deduce the stereochemical course of the reaction. acs.orgugr.es For example, the observation that resubjecting the final amino fluorohydrin product to the reaction conditions does not lead to any further reaction experimentally proves that it is the thermodynamic product and not an intermediate in a competing pathway. acs.org

Crossover Experiments: Used to determine whether a reaction is intramolecular or intermolecular.

Kinetic Isotope Effect (KIE) Studies: Probing the nature of bond-breaking and bond-forming in the rate-determining step.

Computational Studies: Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms at the molecular level. These studies can:

Map Potential Energy Surfaces: Calculate the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. acs.org

Visualize Transition States: Identify the geometric structure of transition states, providing insight into how bonds are formed and broken. For the ring-opening of azetidinium salts, computed transition state models have successfully explained why mixtures of starting diastereomers can converge to a single product enantiomer. acs.org

Quantify Non-covalent Interactions: Analyze and quantify the subtle forces, such as hydrogen bonds or steric repulsion, that often govern stereoselectivity. acs.orgescholarship.org

Predict Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions with new substrates or catalysts, guiding experimental design. acs.org For instance, calculations have shown that for certain palladium-catalyzed reactions, a pathway involving a Pd(IV) intermediate is energetically more favorable than a competing Pd(II) pathway, which is hindered by a high kinetic barrier for reductive elimination. acs.org

The combination of these approaches was used to study the enantioselective fluorination of cyclic ketones catalyzed by cinchona alkaloids, where DFT calculations revealed that the chair-like preference of a seven-membered ring in the fluorine transfer transition state was the key to determining the enantioselectivity. researchgate.net This integrated strategy is essential for unraveling the complex interplay of electronic and steric factors that lead to the highly selective formation of this compound.

Advanced Spectroscopic and Stereochemical Characterization of Trans 4 Fluoropyrrolidin 3 Ol

High-Resolution NMR Spectroscopy for Stereochemical Assignment (e.g., ¹H, ¹⁹F, COSY, NOESY, HSQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of trans-4-Fluoropyrrolidin-3-ol in solution. mdpi.com A combination of one-dimensional (¹H and ¹⁹F) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring. e-bookshelf.deresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the number and connectivity of protons in the molecule. Key signals include those for the protons on the carbons bearing the fluorine and hydroxyl groups (CHF and CHOH), as well as the methylene (B1212753) (CH₂) and amine (NH) protons of the pyrrolidine ring. The coupling constants (J-values) between adjacent protons, particularly between H-3 and H-4, are crucial for determining their relative trans orientation. ipb.pt In many heterocyclic systems, trans vicinal coupling constants are typically smaller than cis couplings. ipb.pt

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment, making it a powerful probe for structural characterization. dtic.milbeilstein-journals.orgbiophysics.org The ¹⁹F NMR spectrum of this compound will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons (specifically H-4 and the geminal protons on C-5) provides further confirmation of the connectivity. The chemical shift of the fluorine signal can also be influenced by the stereochemistry of the molecule. dtic.mil

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net It helps to trace the connectivity of protons within the pyrrolidine ring, for instance, showing correlations between the H-3 and H-4 protons, and between the protons on C-2 and C-3, and C-4 and C-5. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the definitive assignment of the ¹³C chemical shifts for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netrsc.org It is instrumental in piecing together the molecular framework by, for example, showing correlations from the H-2 protons to C-3 and C-5, or from the H-5 protons to C-4 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. researchgate.net For this compound, the absence of a strong NOE between the H-3 and H-4 protons would be consistent with their trans relationship, as they are on opposite faces of the ring. Conversely, NOEs between adjacent cis protons would be expected. ipb.pt

Table 1: Representative NMR Data for this compound Moiety (Note: Exact chemical shifts (δ) in ppm and coupling constants (J) in Hz are dependent on the solvent and specific enantiomer/racemate. The data below are illustrative.)

| Nucleus | Experiment | Typical Chemical Shift (ppm) | Key Correlations |

| ¹H | 1D ¹H | H-3 (~4.0-4.5), H-4 (~4.8-5.2), CH₂ (~3.0-3.5), NH, OH | J(H-3, H-4) consistent with trans coupling |

| ¹⁹F | 1D ¹⁹F | Dependent on standard | Coupled to H-4, H-5a, H-5b |

| ¹³C | HSQC/HMBC | C-3 (CHOH), C-4 (CHF), C-2 (CH₂N), C-5 (CH₂N) | - |

| ¹H-¹H | COSY | - | H-3 ↔ H-2a, H-2b; H-3 ↔ H-4; H-4 ↔ H-5a, H-5b |

| ¹H-¹³C | HSQC | - | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5 |

| ¹H-¹³C | HMBC | - | H-2 ↔ C-3, C-5; H-3 ↔ C-2, C-4, C-5 |

| ¹H-¹H | NOESY | - | Absence of strong H-3 ↔ H-4 cross-peak |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. uni-ulm.dekrossing-group.de This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uni-ulm.dersc.org

For this compound, obtaining a suitable crystal, often of a hydrochloride or other salt form, is a prerequisite. epo.org The analysis of the diffraction data provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. This confirms the trans orientation of the fluorine and hydroxyl groups on the pyrrolidine ring.

Crucially, for a chiral molecule, SC-XRD can determine the absolute configuration (i.e., distinguish between the (3R,4R) and (3S,4S) enantiomers). libretexts.org This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths. researchgate.net The result is an unequivocal assignment of the R/S descriptors to the chiral centers at C-3 and C-4. epo.orggoogleapis.com

Table 2: Illustrative Crystallographic Data Parameters for a this compound Derivative

| Parameter | Description |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-F, C-O, C-N, C-C (Å) |

| Bond Angles | O-C3-C4-F dihedral angle confirming trans |

| Absolute Configuration | Flack parameter close to zero for correct assignment |

Chiral Chromatography for Enantiomeric Purity Assessment

While X-ray crystallography can determine the absolute configuration of a single crystal, chiral chromatography is essential for assessing the enantiomeric purity (or enantiomeric excess, ee) of a bulk sample. gcms.cz This technique separates the two enantiomers of this compound, allowing for their quantification. chromatographyonline.com

The separation is achieved using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). aocs.org The CSP creates a transient diastereomeric interaction with each enantiomer, leading to different retention times. aocs.org Common CSPs are based on derivatized cyclodextrins, polysaccharides, or Pirkle-type phases. gcms.czchromatographyonline.com

By analyzing a sample of this compound, the chromatogram will show two distinct peaks if both enantiomers are present. The ratio of the areas of these two peaks is used to calculate the enantiomeric purity. For an enantiomerically pure sample, ideally only one peak will be observed. sioc-journal.cn

Table 3: Chiral Chromatography System Example

| Parameter | Specification |

| Technique | Chiral HPLC or Chiral GC |

| Column | e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a cyclodextrin-based GC column |

| Mobile/Carrier Phase | e.g., Hexane/Isopropanol (HPLC); Helium (GC) |

| Detection | UV (if derivatized), MS, or FID (GC) |

| Result | Baseline separation of (3R,4R) and (3S,4S) enantiomers |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique elemental formula. For the protonated molecule [M+H]⁺ of this compound (C₄H₈FNO), the experimentally measured exact mass can be compared to the theoretically calculated mass. A very small mass error (typically < 5 ppm) provides strong evidence for the correct molecular formula, confirming the presence and number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 106.0663 | e.g., 106.0661 | e.g., -1.9 | C₄H₉FNO⁺ |

Conformational Analysis and Stereoelectronic Effects in Fluorinated Pyrrolidines

Preferred Ring Conformations of trans-4-Fluoropyrrolidin-3-ol

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most common low-energy conformations are the envelope (Cₛ symmetry, where one atom is out of the plane of the other four) and the twist (C₂ symmetry, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). For substituted pyrrolidines, the substituents' preference for pseudo-axial or pseudo-equatorial positions dictates the favored pucker.

In the case of this compound, the key conformational equilibrium is between two envelope forms, largely dictated by the positions of the fluorine and hydroxyl groups. The nomenclature for these puckers often refers to the atom that is out of the plane and its direction relative to the substituents. For instance, a C4-exo pucker places the C4 atom out of the plane on the side opposite to the C4 substituent, while a C4-endo pucker places it on the same side.

Given the principles observed in related 4-substituted prolines, the ring of this compound is expected to exist in a dynamic equilibrium between two primary envelope conformations. The stability of these conformers is influenced by a combination of steric hindrance and powerful stereoelectronic effects imparted by the highly electronegative fluorine atom. wisc.edunih.gov Studies on analogous compounds like (2S,4R)-4-fluoroproline show a strong preference for a Cγ-exo pucker (equivalent to a C4-exo pucker). wisc.edubeilstein-journals.org This preference is a direct consequence of the gauche effect. wisc.edu For this compound, the relative orientation of the fluorine and the hydroxyl group, along with the nitrogen lone pair, will determine the dominant conformation in solution.

| Conformer | Key Dihedral Angles | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |

| C4-Exo Pucker | F atom pseudo-axial, OH group pseudo-equatorial | Often favored in 4R-fluorinated pyrrolidines wisc.edubeilstein-journals.org | Stabilized by the gauche effect between the fluorine and the ring nitrogen. ljmu.ac.uk |

| C3-Exo Pucker | OH group pseudo-axial, F atom pseudo-equatorial | Generally less favored | Potential for increased steric interactions and less favorable stereoelectronic effects. |

Influence of Fluorine on Pyrrolidine Ring Pucker and Pseudorotation

The five-membered ring of pyrrolidine is conformationally flexible, undergoing a continuous interconversion between various envelope and twist forms through a low-energy process known as pseudorotation. researchgate.net However, the introduction of an electronegative substituent like fluorine breaks this conformational degeneracy and introduces a significant bias for a specific pucker. wisc.edubiorxiv.org

Stereoelectronic Interactions (e.g., Fluorine Gauche Effect, Anomeric Effect) and their Impact on Conformation and Stability

Stereoelectronic effects are critical in determining the conformational preferences of fluorinated heterocycles. These are orbital-based interactions that stabilize specific geometric arrangements of atoms.

Fluorine Gauche Effect : This effect describes the tendency of fluorine to adopt a gauche (60° dihedral angle) orientation relative to an adjacent electron-withdrawing group or a heteroatom like nitrogen. ljmu.ac.ukrsc.org In fluorinated pyrrolidines, the gauche effect manifests as a stabilizing hyperconjugative interaction, such as σC-H → σ*C-F, which requires an anti-periplanar arrangement of the interacting C-H and C-F bonds. rsc.orgrsc.org This interaction is a primary driver for the puckering bias in 4-fluoropyrrolidines, stabilizing the conformer that places the fluorine atom in a gauche relationship with the ring nitrogen. ljmu.ac.uk In protonated pyrrolidines, an attractive electrostatic interaction between the positively charged nitrogen (NH₂⁺) and the partially negative fluorine (Fδ⁻) can further reinforce this gauche preference. beilstein-journals.org

The interplay of these effects determines the final conformational equilibrium. While the gauche effect provides a strong bias, it can be modulated by other forces such as steric hindrance and electrostatic repulsions or attractions between the substituents. beilstein-journals.orgnih.gov

| Stereoelectronic Effect | Orbital Interaction | Geometric Requirement | Impact on this compound |

| Fluorine Gauche Effect | σC-H → σC-F rsc.orgrsc.org | F-C-C-N torsion angle ≈ 60° | Strongly influences ring pucker, favoring conformations where F is gauche to the ring nitrogen. ljmu.ac.uk |

| Anomeric Effect | nN → σC-F beilstein-journals.orgresearchgate.net | Lone pair on N anti-periplanar to C-F bond | Primarily significant for α-fluoro isomers; less direct but related hyperconjugation influences stability. beilstein-journals.org |

| Electrostatic Interactions | NH₂⁺•••Fδ⁻ beilstein-journals.org | Gauche orientation | Can further stabilize the gauche conformer in the protonated form of the molecule. beilstein-journals.org |

Experimental Techniques for Conformational Elucidation (e.g., Temperature-Dependent NMR)

The detailed conformational analysis of fluorinated pyrrolidines in solution relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Several NMR parameters are exquisitely sensitive to the molecule's three-dimensional structure.

Vicinal Coupling Constants (³J) : The magnitude of three-bond scalar coupling constants between protons (³JHH) and between fluorine and protons (³JFH) is dependent on the dihedral angle between the coupled nuclei, as described by Karplus-type equations. acs.org By measuring these coupling constants, researchers can deduce the torsion angles around the C-C bonds in the pyrrolidine ring and thus determine the preferred pucker. rsc.orgnih.gov

Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments are particularly powerful for determining the spatial proximity between fluorine and proton atoms. nih.gov The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing precise distance constraints for conformational modeling.

Temperature-Dependent NMR : When a molecule exists as a mixture of two or more conformers in rapid equilibrium, the observed NMR spectrum is a population-weighted average. By recording spectra at different temperatures, the equilibrium can be shifted. nih.gov This allows for the observation of changes in chemical shifts and coupling constants, which can be used to calculate the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium. In cases where the interconversion is slow enough, cooling the sample may "freeze out" the individual conformers, allowing them to be observed as separate species in the NMR spectrum. nih.govgrafiati.com This technique is invaluable for quantifying the energetic differences between the various ring puckers. acs.org

Reactivity and Derivatization of Trans 4 Fluoropyrrolidin 3 Ol As a Synthon

Regioselective Transformations of Amine and Hydroxyl Functionalities

The secondary amine and secondary alcohol in trans-4-fluoropyrrolidin-3-ol exhibit different nucleophilicity and reactivity, which can be exploited for regioselective transformations. The nitrogen atom is generally more nucleophilic than the oxygen atom, allowing for selective reactions under controlled conditions.

Common transformations targeting the amine functionality include N-acylation to form amides, N-sulfonylation to produce sulfonamides, and N-alkylation with alkyl halides. ambeed.com For instance, the pyrrolidine (B122466) nitrogen can be readily coupled with carboxylic acids or their activated derivatives. A frequent strategy in medicinal chemistry involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then smoothly reacts with the amine of this compound in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to yield the corresponding amide. google.com

To achieve selective modification of the hydroxyl group, the more reactive amine is typically protected first. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. Once the nitrogen is protected, the hydroxyl group can undergo reactions such as O-acylation (esterification) or oxidation to the corresponding ketone. ambeed.com Subsequent removal of the protecting group under acidic conditions restores the amine functionality for further synthetic steps. This protection-deprotection sequence is fundamental to leveraging the full synthetic potential of this bifunctional building block. harvard.edugoogle.com

| Functionality Targeted | Reaction Type | Typical Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amine (N-H) | N-Acylation / Amide Coupling | R-COCl, Et3N, CH2Cl2 | N-Acylpyrrolidine (Amide) | google.com |

| Amine (N-H) | N-Sulfonylation | R-SO2Cl, Pyridine | N-Sulfonylpyrrolidine (Sulfonamide) | |

| Amine (N-H) | N-Alkylation | R-X, K2CO3, CH3CN | N-Alkylpyrrolidine | ambeed.com |

| Hydroxyl (O-H) | O-Acylation (Esterification) | 1. Boc2O (N-protection) 2. R-COCl, Pyridine | O-Acylpyrrolidine (Ester) | ambeed.com |

| Hydroxyl (O-H) | Oxidation | 1. Boc2O (N-protection) 2. PCC or Swern Oxidation | 4-Fluoropyrrolidin-3-one | ambeed.com |

Chemical Transformations at the Fluorine-Bearing Carbon (e.g., Substitution, Elimination)

Direct chemical transformation at the fluorine-bearing carbon of this compound is challenging due to the exceptional strength of the carbon-fluorine (C–F) bond, which is the strongest single bond in organic chemistry. researchgate.net Consequently, using the fluorine atom as a leaving group in nucleophilic substitution reactions is not a common strategy.

However, the fluorine atom profoundly influences the molecule's reactivity in other ways:

Conformational Control : The highly polarized C-F bond and its associated stereoelectronic effects play a crucial role in defining the conformational preference of the pyrrolidine ring. beilstein-journals.orgnih.gov In a manner analogous to trans-4-fluoroproline, the fluorine substituent in this compound is expected to favor a Cγ-exo ring pucker. nih.gov This conformational rigidity can be transmitted to reaction transition states, enhancing stereoselectivity when the molecule is used as a chiral catalyst or auxiliary. beilstein-journals.orgnih.gov

Electronic Effects : The strong electron-withdrawing nature of fluorine acidifies the adjacent C-H proton and the proton of the C3-hydroxyl group, potentially altering the conditions required for reactions at these positions.

Potential for Elimination : While not commonly reported for this specific molecule, elimination of hydrogen fluoride (B91410) (HF) to form a 3-fluoro-Δ³-pyrroline derivative is a theoretically possible transformation under strong basic conditions, analogous to the dehydrohalogenation of alkyl halides. science-revision.co.uk The stability of some β-fluoro carbonyl compounds is known to be limited due to the potential for HF elimination. acs.org

Although direct substitution of the fluorine is rare, the synthesis of 3-fluoropyrrolidines often involves the formation of the C-F bond at this carbon. Methods such as intramolecular aminofluorination of unsaturated amines using hypervalent iodine reagents are employed to construct the fluorinated ring system. beilstein-journals.orgresearchgate.net

Utilization as a Chiral Building Block for Novel Scaffolds in Organic Synthesis

As a chiral, bifunctional molecule, this compound is a prized building block for constructing novel molecular scaffolds with high three-dimensional complexity, which is a desirable trait for modern drug candidates. acs.orgacs.orgresearchgate.net

The amine and hydroxyl groups of this compound are perfectly positioned for the construction of new rings, leading to fused or bridged heterocyclic systems.

Fused Systems : The synthesis of fused heterocycles can be achieved by reacting the pyrrolidine with reagents containing two electrophilic sites. conicet.gov.armdpi.com For example, condensation with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused dihydropyrazine (B8608421) or diazepine (B8756704) ring. Such reactions often proceed via the formation of an intermediate N-acyliminium ion, followed by intramolecular cyclization. conicet.gov.ar The principles of established reactions like the Friedländer synthesis of quinolines from amino alcohols and ketones can be conceptually applied. organic-chemistry.org

Bridged Systems : Bridged bicyclic amines are sought-after motifs in medicinal chemistry as they introduce rigid, three-dimensional structures that can improve binding affinity and pharmacokinetic properties. nsf.govresearchgate.net this compound can serve as a precursor to such systems. A common strategy involves N-alkylation with a chain containing a terminal leaving group. Subsequent intramolecular cyclization, where the nitrogen attacks the electrophilic carbon, forges the bridge. nih.gov Alternatively, a sequential sulfonylation-SNAr protocol using an ortho-fluorobenzenesulfonyl chloride and an amino alcohol can generate benzofused bridged sultams. nih.gov

One of the most significant applications of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. Its rigid, fluorinated scaffold is often found in clinical candidates and approved drugs.

A prominent example is its use in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds known to function as potent kinase inhibitors. nih.govuni-konstanz.dex-mol.com In these syntheses, the pyrrolidine fragment is typically introduced via an amide bond formation, coupling the amine of this compound with a carboxylic acid on the heterocyclic core. google.com

The following table details a specific example from the patent literature, illustrating the role of (3R,4R)-4-fluoropyrrolidin-3-ol in the multi-step synthesis of a complex drug candidate.

| Starting Material | Key Transformation | Reagents / Conditions | Intermediate / Product | Reference |

|---|---|---|---|---|

| (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Amide bond formation (N-Acylation) | Complex benzoic acid (as acyl chloride), N,N-Diisopropylethylamine, CH2Cl2 | (R,R)-trans-(3-((4-((tert-butoxycarbonyl)amino)methyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | google.com |

| Aforementioned amide intermediate | Nitrile Reduction (to amine) | Catalytic hydrogenation (e.g., Pd/C, H2) | Complex lysyl oxidase-like 2 (LOXL2) inhibitor | google.com |

Theoretical and Computational Chemistry Studies of Trans 4 Fluoropyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. For trans-4-Fluoropyrrolidin-3-ol, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, are employed to determine key electronic properties. nih.govmdpi.comresearchgate.net

These calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding or hyperconjugative effects, which are crucial for understanding the molecule's stability and conformational preferences. researchgate.net For this compound, the strong electronegativity of the fluorine and oxygen atoms significantly influences the charge distribution and orbital interactions within the pyrrolidine (B122466) ring.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.1 D | Quantifies molecular polarity. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how this compound behaves in different environments, such as in aqueous solution. researchgate.net

These simulations are particularly useful for sampling the various conformations that the flexible pyrrolidine ring can adopt. The introduction of fluorine and hydroxyl groups creates specific intramolecular and intermolecular interactions (e.g., hydrogen bonds with solvent molecules) that dictate the conformational landscape. nih.gov By running simulations for nanoseconds or longer, it is possible to identify the most populated conformational states and the pathways for transitions between them. Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be used to overcome energy barriers and explore the conformational space more exhaustively. nih.gov

| Conformer | Ring Pucker | Population (%) | Key Dihedral Angle (Illustrative) |

|---|---|---|---|

| State 1 | C3-exo | 65% | -15° |

| State 2 | C4-endo | 30% | +25° |

| Other | - | 5% | - |

Prediction of Spectroscopic Parameters from Quantum Mechanical Calculations

Quantum mechanical calculations are instrumental in predicting spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and computational methods can predict chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. bris.ac.ukfrontiersin.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Accurate prediction of ¹⁹F NMR chemical shifts is particularly valuable, as fluorine is a highly sensitive NMR probe. nih.govnih.gov However, achieving high accuracy can be challenging due to fluorine's high electron density. nih.gov Comparing calculated NMR parameters for different possible stereoisomers or conformers with experimental spectra is a powerful strategy for structural elucidation. nih.gov

Computational Descriptors for Reactivity and Selectivity Prediction

Computational chemistry provides a range of descriptors that can be used to predict the reactivity and selectivity of molecules. Based on DFT calculations, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. nih.govirjweb.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. irjweb.com

In addition to these global descriptors, local reactivity can be predicted using Fukui functions. These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of chemical reactions. irjweb.com The Molecular Electrostatic Potential (MEP) map is another useful tool that visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, these descriptors can help predict how it will interact with biological targets or react in synthetic transformations.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry's shift towards green chemistry principles is profoundly influencing the synthesis of complex molecules like trans-4-Fluoropyrrolidin-3-ol. beilstein-journals.org Traditional multi-step syntheses often suffer from low atom economy, rely on hazardous reagents, and generate significant waste. fau.eu Future research is focused on developing synthetic pathways that are not only efficient but also environmentally benign.

Key emerging strategies include:

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes such as transaminases, hydrolases, and oxidoreductases offers a highly selective and sustainable alternative to conventional chemical methods. rsc.org Biocatalytic approaches, often operating in aqueous media at ambient temperature, can establish complex stereochemistry with high fidelity. rsc.orgnih.gov For instance, transaminases have been successfully employed for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, a strategy that could be adapted for fluorinated analogues. nih.govacs.org Chemoenzymatic routes, which combine the best of chemical and enzymatic steps, are powerful for creating complex molecules that are difficult to access through purely chemical or biological means. nih.govnih.gov

Organoautocatalysis : A particularly innovative and atom-economical approach involves reactions where a product or intermediate generated in situ acts as the catalyst for its own formation. fau.eu Researchers at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) have demonstrated a highly effective organoautocatalytic system for producing bioactive cyclic amines, where an in situ-formed pyrrolidinium (B1226570) salt drives the reaction. fau.eu This domino-like process proceeds at room temperature with yields up to 95%, eliminating the need for external metal or enzyme catalysts. fau.eu

Flow Chemistry and Microreactors : Continuous flow chemistry offers enhanced safety, efficiency, and scalability for chemical processes. beilstein-journals.org By using microreactors, hazardous intermediates can be generated and consumed in rapid succession, minimizing risks. beilstein-journals.org This technology is particularly suitable for fluorination reactions, which can be highly exothermic or involve unstable reagents. researchgate.net

Sustainable Catalysts and Solvents : There is a growing interest in replacing toxic, heavy-metal catalysts with more sustainable alternatives. fau.eu Heterogeneous catalysts, such as those based on carbon nanotubes, offer excellent stability and reusability, contributing to greener processes. ucj.org.ua The replacement of conventional solvents like dimethylformamide (DMF) with greener alternatives such as acetonitrile (B52724) or bio-based solvents is another critical area of development for sustainable synthesis. rsc.org

| Synthetic Strategy | Key Advantages | Relevance to Fluoropyrrolidinol Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Direct asymmetric synthesis of the chiral aminopyrrolidine core. | nih.gov, acs.org |

| Organoautocatalysis | Extremely high atom economy, no external catalyst needed, mild conditions. | Potential for domino reactions to construct the pyrrolidine (B122466) ring efficiently. | fau.eu |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Safe handling of energetic fluorination steps and unstable intermediates. | beilstein-journals.org |

| Heterogeneous Catalysis (e.g., CNTs) | Catalyst reusability, simplified product purification, enhanced stability. | Sustainable catalytic cycles for ring formation or functionalization. | ucj.org.ua |

Exploration of Novel Fluorination Reagents and Catalytic Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its formation a significant chemical challenge. rsc.org Research continues to seek out new reagents and catalysts that can introduce fluorine with greater efficiency, safety, and selectivity.

Novel Fluorination Reagents : Historically, reagents like diethylaminosulfur trifluoride (DAST) have been widely used for deoxofluorination, but their thermal instability and hazardous nature are significant drawbacks. acs.org The field has seen the development of safer and more user-friendly alternatives.

Crystalline Aminodifluorosulfinium Salts : Reagents such as XtalFluor-E and XtalFluor-M are crystalline solids that are significantly more stable and easier to handle than their liquid counterparts like DAST and Deoxofluor. acs.org

Electrophilic Fluorinating Agents : Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for the monofluorination of electron-rich substrates and are used in the synthesis of various fluorinated heterocycles, including 3-amino-4-fluoropyrazoles. nih.gov N-fluoropyridinium salts also serve as important electrophilic fluorine sources. acs.orgrsc.org

Metal-Based Reagents : Silver(II) fluoride (B91410) (AgF₂) has been shown to mediate the selective C-H fluorination of nitrogen heterocycles. cas.cn

Novel Catalytic Systems : The development of catalytic methods for C-F bond formation is a major frontier.

Asymmetric Phase-Transfer Catalysis : Inspired by nature's fluorinase enzyme, researchers have developed hydrogen bonding phase-transfer catalysis (HB-PTC) systems. acs.org A chiral bis-urea catalyst, for example, can complex with alkali metal fluorides like cesium fluoride (CsF), enabling enantioselective nucleophilic fluorination of ionic substrates. acs.org

Metal-Catalyzed Asymmetric Fluorination : Chiral metal complexes are at the forefront of asymmetric fluorination. researchgate.net Systems based on copper, palladium, and titanium have been developed for the enantioselective fluorination of various substrates, including β-keto esters and amides. researchgate.netsci-hub.se A Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition provides a direct and atom-economical route to chiral 4-fluoropyrrolidines. sci-hub.se

Organocatalysis : Chiral organocatalysts derived from proline and other small molecules continue to be developed for asymmetric reactions, including those that could be used to construct the fluorinated pyrrolidine backbone. mdpi.com

| Reagent/Catalyst Type | Example(s) | Key Feature/Advantage | Reference |

|---|---|---|---|

| Crystalline Deoxofluorinating Agent | XtalFluor-E, XtalFluor-M | Enhanced thermal stability and ease of handling compared to DAST. | acs.org |

| Electrophilic Fluorinating Agent | Selectfluor, N-Fluoropyridinium salts | Effective for fluorinating electron-rich systems. | acs.org, nih.gov |

| Asymmetric Phase-Transfer Catalyst | Chiral Bis-Urea | Enables use of simple alkali fluorides (e.g., CsF) for enantioselective nucleophilic fluorination. | acs.org |

| Asymmetric Metal Catalyst | Cu(II)-Tol-BINAP, Pd(II)-BINAP | High enantioselectivity for C-F bond formation and cycloadditions. | sci-hub.se, researchgate.net |

Advanced Computational Tools for Predicting Fluorine Effects and Reactivity

The unique stereoelectronic properties of fluorine—its high electronegativity, small size, and ability to form strong bonds and engage in hydrogen bonding—impart profound and often counterintuitive effects on molecular conformation, pKa, metabolic stability, and binding affinity. Predicting these effects accurately is crucial for rational drug design. Advanced computational chemistry is becoming an indispensable tool in this endeavor.

Quantum Mechanical (QM) Calculations : Methods like Density Functional Theory (DFT) are used to model transition states and reaction pathways. For instance, computational studies have been used to elucidate the role of hydrogen bonding in determining enantioselectivity in organocatalyzed reactions involving pyrrolidine scaffolds. mdpi.com Similarly, computed transition state structures have successfully explained the enantioconvergence in the catalytic asymmetric synthesis of γ-fluoroamines. acs.org

Molecular Dynamics (MD) Simulations : MD simulations allow researchers to study the conformational preferences of fluorinated molecules in solution or within a protein binding pocket over time. This is critical for understanding how the "fluorine gauche effect" or other stereoelectronic interactions influence the bioactive conformation of a drug candidate.

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) and machine learning models are being trained on large datasets of fluorinated compounds to predict properties such as metabolic stability, membrane permeability, and binding affinity. These tools can help prioritize the synthesis of the most promising fluorinated scaffolds, saving time and resources.

Design and Synthesis of New Chiral Fluorinated Scaffolds with Unique Properties

While this compound is a valuable building block, the exploration of new, related chiral fluorinated scaffolds is a key direction for discovering next-generation therapeutics and materials. The pyrrolidine ring is considered a "privileged" scaffold in medicinal chemistry, and chemists are leveraging this framework to create novel molecular diversity. mdpi.com

Diastereodivergent Synthesis : A major challenge in stereoselective synthesis is accessing all possible diastereomers of a molecule, as each may have distinct biological properties. sci-hub.se Innovative catalytic systems are being developed that, by simple manipulation of reaction conditions (e.g., solvent, base), can selectively produce different diastereomers from the same set of starting materials. sci-hub.se A Cu(II)-catalyzed cycloaddition, for example, has been used for the diastereodivergent synthesis of complex 4-fluoropyrrolidines. sci-hub.se